N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of two phenyl groups attached to the pyrimidine ring and a dimethylpropanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 1-(4-methoxyphenyl)-3-isopropyl-5-(4,6-diphenylpyrimidin-2-yl)formazan with nickel nitrate in an acidic medium . This reaction yields N-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of 4,6-diphenylpyrimidin-2-amine have been shown to inhibit Aurora kinase A, a protein involved in cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide: This compound is structurally similar and can be synthesized from the same precursor.
N-(4,6-diphenylpyrimidin-2-yl)thiourea: Another related compound with similar structural features.
Uniqueness
N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dimethylpropanamide group. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
820961-69-1 |
---|---|
Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H21N3O/c1-21(2,3)19(25)24-20-22-17(15-10-6-4-7-11-15)14-18(23-20)16-12-8-5-9-13-16/h4-14H,1-3H3,(H,22,23,24,25) |
InChI Key |
NXDIUBGJWKDMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.